

Potential Biological Activities of 2-Piperidin-1-ylmethyl-benzylamine: A Technical Whitepaper

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Compound of Interest

Compound Name: 2-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1309007

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Disclaimer: This document provides a summary of potential biological activities of "**2-Piperidin-1-ylmethyl-benzylamine**" based on the reported activities of structurally similar compounds. As of the date of this publication, no direct experimental data for "**2-Piperidin-1-ylmethyl-benzylamine**" was found in the public domain. The information herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.

Introduction

The piperidine and benzylamine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.^[1] The title compound, **2-Piperidin-1-ylmethyl-benzylamine**, combines these two key pharmacophores. While direct research on this specific molecule is limited, analysis of its structural analogues suggests a rich potential for biological activity, particularly in the areas of neuroscience, oncology, and anti-inflammatory applications. This whitepaper will explore these potential activities by examining the established biological profiles of closely related N-benzylpiperidine and ortho-substituted benzylamine derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Neuroscience: Modulation of Monoamine Transporters

A significant body of research points to N-benzylpiperidine derivatives as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).^{[2][3][4]} Inhibition of these transporters is a key mechanism for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

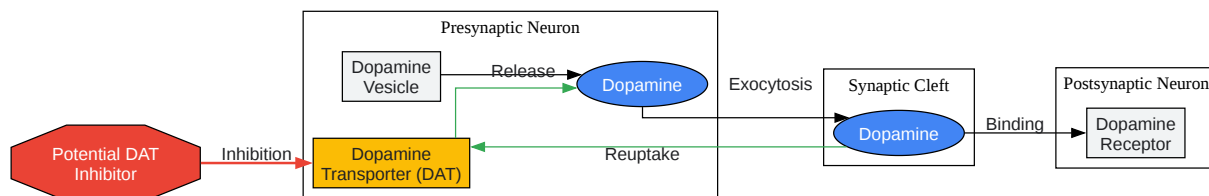
Structurally related compounds to **2-Piperidin-1-ylmethyl-benzylamine** have shown high affinity for DAT, with some analogues demonstrating significant selectivity over SERT and NET.^{[2][4]} For instance, certain cis-3,6-disubstituted piperidine derivatives have exhibited DAT inhibitory potencies (IC₅₀) in the low nanomolar range.^[2] One enantiomer, S,S-(-)-19a, was found to have an IC₅₀ of 11.3 nM for DAT.^[2] The substitution pattern on the benzyl ring is crucial for activity, with electron-withdrawing groups often enhancing potency at the dopamine transporter.^[2]

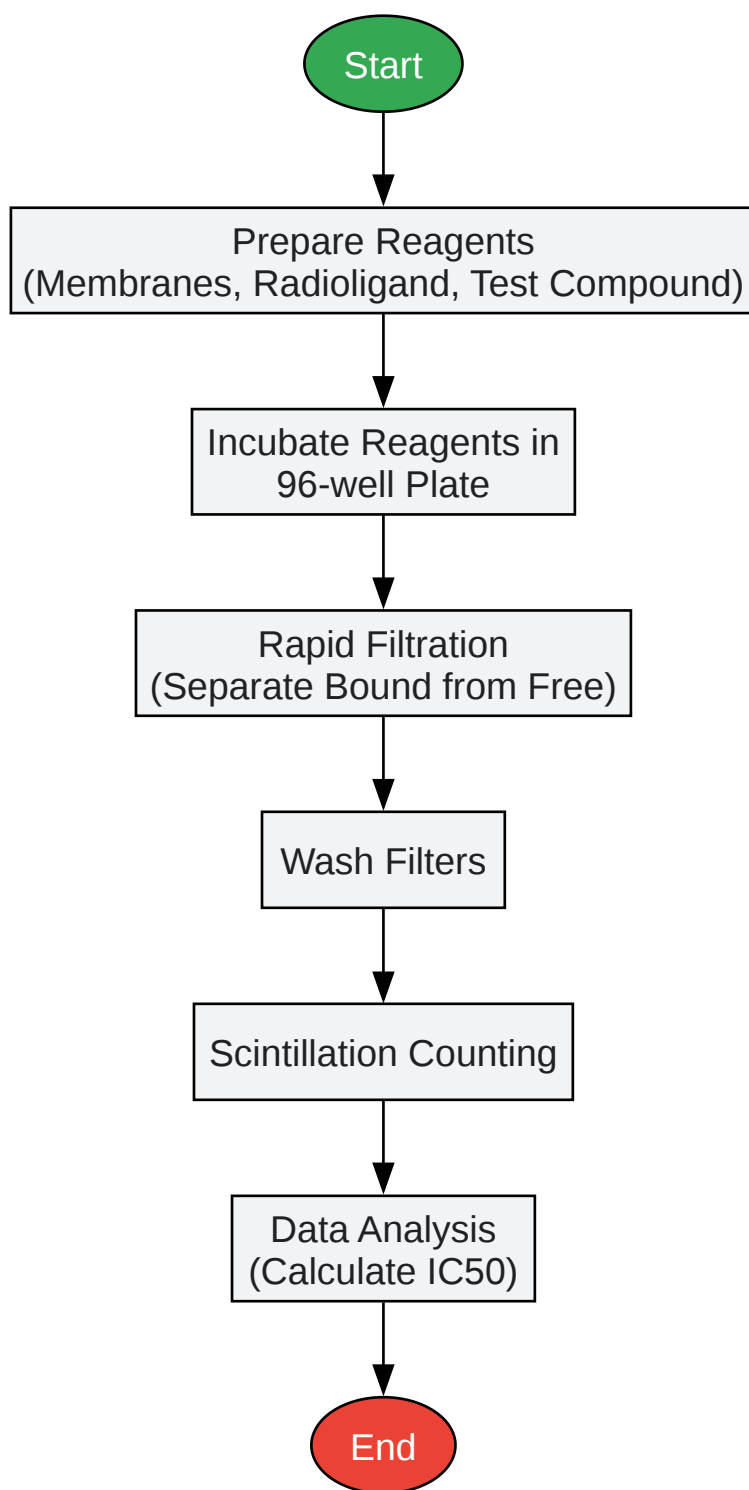
Table 1: Monoamine Transporter Binding Affinities of Representative Analogues

Compound Class	Specific Analogue	Target	IC50 (nM)	Reference
cis-3,6-disubstituted piperidine	S,S-(-)-19a	DAT	11.3	[2]
N-benzylpiperidine	4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-bromobenzyl)piperidine	DAT	5.2	[4]
N-benzylpiperidine	4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine	DAT	4.8	[4]
N-benzylpiperidine	4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-cyanobenzyl)piperidine	DAT	3.1	[4]

Note: The compounds listed are not **2-Piperidin-1-ylmethyl-benzylamine** but are structurally related analogues.

The potential for **2-Piperidin-1-ylmethyl-benzylamine** to act as a monoamine transporter inhibitor makes it a candidate for investigation in the context of neuropsychiatric disorders.





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